molecular formula C14H16N2O3 B2521497 Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate CAS No. 1385326-96-4

Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate

Cat. No.: B2521497
CAS No.: 1385326-96-4
M. Wt: 260.293
InChI Key: NJXULTVSOXJZKS-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate is a structurally complex ester featuring a central glycine backbone modified with a cyanomethyl group and a 4-methylphenylacetyl substituent. The molecule combines an acetamide linkage, a nitrile (cyano) group, and a methyl ester, making it a versatile intermediate in pharmaceutical and fine chemical synthesis.

Properties

IUPAC Name

methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-11-3-5-12(6-4-11)9-13(17)16(8-7-15)10-14(18)19-2/h3-6H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXULTVSOXJZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate typically involves the reaction of 4-methylphenylacetic acid with cyanomethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications Reference
Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate C₁₄H₁₅N₂O₄ 283.28 g/mol Cyanomethyl, acetyl, methyl ester Hypothesized pharmaceutical intermediate N/A
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₃NO₄ 223.23 g/mol Oxoacetate, methoxyphenyl, ethyl ester Pharmaceutical intermediate (SynHet)
Propyl 2-(4-methylbenzenesulfonamido)benzoate C₁₇H₁₉NO₄S 333.40 g/mol Sulfonamide, benzoate, methylphenyl Studied for biological activity
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate C₁₃H₁₂FN₃O₂ 261.25 g/mol Cyanoethenyl, fluorophenyl, ethyl ester Research chemical (Parchem)
Methyl 2-[(4-methoxyphenyl)amino]acetate C₁₀H₁₃NO₃ 195.21 g/mol Methoxyphenylamino, methyl ester Synthetic intermediate (ChemicalBook)

Key Observations :

The 4-methylphenylacetyl moiety shares similarities with sulfonamide-bearing compounds (e.g., Propyl 2-(4-methylbenzenesulfonamido)benzoate), but the acetyl group may reduce steric hindrance, improving solubility .

Ester Group Variations: Methyl esters (target compound) generally exhibit higher volatility and faster metabolic clearance compared to ethyl or propyl esters (e.g., Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate) .

Biological Relevance: Sulfonamide-containing analogues () are explicitly linked to biological studies, whereas cyano-containing compounds (e.g., ) are often explored for their reactivity in click chemistry or as kinase inhibitors. The target compound’s nitrile group could similarly participate in bioorthogonal reactions .

Table 2: Physicochemical Properties

Property Target Compound Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Propyl 2-(4-methylbenzenesulfonamido)benzoate
Solubility Likely low in water Moderate (polar ester and oxo groups) Low (bulky sulfonamide)
Stability High (cyano group stabilizes) Moderate (oxo group prone to hydrolysis) High (sulfonamide resistance)
Synthetic Accessibility Multi-step synthesis Commercially available (SynHet) Requires sulfonylation steps

Biological Activity

Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a cyanomethyl group, an acetylamino moiety, and a methylphenyl group. The compound's chemical formula can be represented as follows:

  • Chemical Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 246.26 g/mol

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance, in human breast cancer cell lines, this compound was found to significantly reduce cell viability.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, which are crucial for cancer cell survival and proliferation.
  • Interaction with Receptors : It may bind to specific receptors on the surface of cells, altering signaling pathways that lead to apoptosis or growth inhibition.
  • Oxidative Stress Induction : The compound can increase reactive oxygen species (ROS) levels within cells, contributing to oxidative stress and subsequent cell death.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications.

Toxicity Studies

Preliminary toxicity assessments have shown that the compound exhibits low toxicity in animal models at therapeutic doses. However, further studies are required to fully understand its safety profile and potential side effects.

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